REACTION_CXSMILES
|
[C:1]1(C)[C:2]([S:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.Br[CH2:18][CH2:19][Cl:20].[CH2:21](N(CC)CC)C>C1C=CC=CC=1>[Cl:20][CH2:19][CH2:18][N:13]1[CH2:12][CH2:11][N:10]([S:7]([C:2]2[CH:1]=[CH:6][C:5]([CH3:21])=[CH:4][CH:3]=2)(=[O:8])=[O:9])[CH2:15][CH2:14]1
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N1CCNCC1)C
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 72 hours a reaction mixture
|
Duration
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72 h
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
white needle crystal were obtained from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |